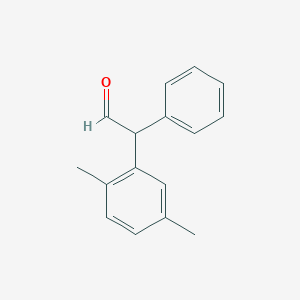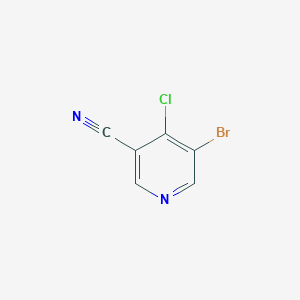
5-Bromo-4-chloronicotinonitrile
説明
5-Bromo-4-chloronicotinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It belongs to the family of halogenated pyridine derivatives, which possess unique chemical and biological properties. It is widely used in the fields of medicine, pesticide, and dye. In medicine, it can be used as an intermediate in the synthesis of certain drugs .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-5-bromopyridine with potassium cyanide in the presence of a base such as sodium hydride or potassium hydroxide. Another method involves a series of reactions starting from malononitrile, which is reacted with trimethyl orthoacetate to obtain 2- (1-methoxy ethylidene) malononitrile, and then reacted with N, N-dimethylformamide dimethyl acetal to obtain 2- (3- (dimethylamino) -1-methoxy allyl) malononitrile .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H2BrClN2 . The average mass of the molecule is 217.451 Da .Chemical Reactions Analysis
The preparation method of this compound usually involves the reaction of chlorinated nicotinonitrile and bromoalkane . Specifically, first, nicotinonitrile is reacted with hydrogen chloride to generate chlorinated nicotinonitrile, and then chlorinated nicotinonitrile is reacted with bromoalkane to finally obtain this compound .Physical and Chemical Properties Analysis
This compound has a molecular weight of 217.45 . It should be stored at temperatures between 2-8°C .Safety and Hazards
5-Bromo-4-chloronicotinonitrile is classified as having acute toxicity when ingested (Category 4, H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
作用機序
Target of Action
The targets of a compound like 5-Bromo-4-chloronicotinonitrile would likely be proteins or enzymes in the body that have a binding site compatible with its molecular structure. The bromine and chlorine atoms in the compound could potentially form halogen bonds with amino acid residues in the target protein, influencing its function .
Mode of Action
Once the compound binds to its target, it could inhibit the target’s function, activate it, or modify it in some way. The exact changes would depend on the nature of the target and how the compound interacts with it .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on factors like its size, polarity, and stability. For instance, its absorption could be influenced by how well it can cross cell membranes, and its distribution could be affected by how strongly it binds to proteins in the blood .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the functions of its targets. If it inhibits a critical enzyme, for example, it could lead to cell death. On the other hand, if it activates a signaling pathway, it could promote cell growth or differentiation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its ability to bind to its targets .
生化学分析
Biochemical Properties
5-Bromo-4-chloronicotinonitrile plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with biomolecules are primarily through halogen bonding and hydrophobic interactions, which can alter the enzyme’s active site and inhibit its function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes through halogen bonding and hydrophobic interactions, leading to enzyme inhibition . This inhibition can result in the accumulation of substrates and a decrease in the production of downstream metabolites. Furthermore, this compound can alter gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell proliferation and differentiation . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while at higher doses, it can cause significant toxic or adverse effects . Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . The compound’s interactions with enzymes such as cytochrome P450 can result in altered drug metabolism and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, affecting their function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized in the mitochondria and endoplasmic reticulum, where it can interact with mitochondrial and ER-associated proteins . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
特性
IUPAC Name |
5-bromo-4-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHCFBYVNSILBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738359 | |
| Record name | 5-Bromo-4-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160923-98-7 | |
| Record name | 5-Bromo-4-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


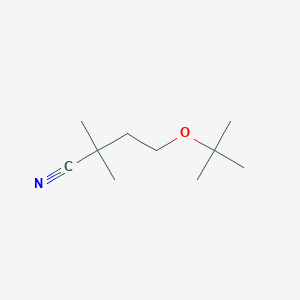

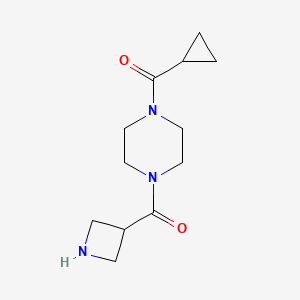
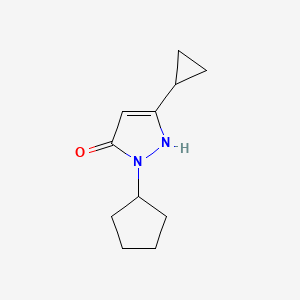

![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B1490610.png)
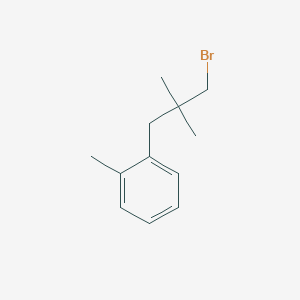
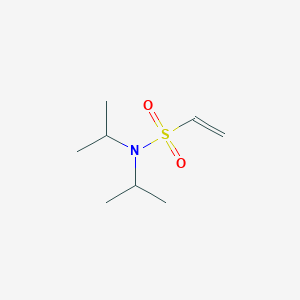
![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)
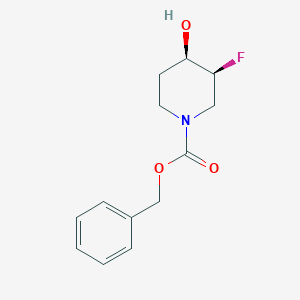
![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)
![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)

